6-(furan-2-yl)-2-[(2-phenylmorpholin-4-yl)methyl]pyridazin-3(2H)-one
Description
6-(Furan-2-yl)-2-[(2-phenylmorpholin-4-yl)methyl]pyridazin-3(2H)-one is a pyridazinone derivative featuring a furan substituent at position 6 and a 2-phenylmorpholin-4-ylmethyl group at position 2. The furan moiety (a five-membered oxygen-containing heterocycle) enhances π-π stacking interactions in biological targets, while the morpholine group contributes to solubility and bioavailability due to its polarity .
Properties
Molecular Formula |
C19H19N3O3 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
6-(furan-2-yl)-2-[(2-phenylmorpholin-4-yl)methyl]pyridazin-3-one |
InChI |
InChI=1S/C19H19N3O3/c23-19-9-8-16(17-7-4-11-24-17)20-22(19)14-21-10-12-25-18(13-21)15-5-2-1-3-6-15/h1-9,11,18H,10,12-14H2 |
InChI Key |
QIMKSGCWNNZMAV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1CN2C(=O)C=CC(=N2)C3=CC=CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(furan-2-yl)-2-[(2-phenylmorpholin-4-yl)methyl]pyridazin-3(2H)-one typically involves multi-step organic reactions
Preparation of Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where the pyridazinone core is reacted with a furan derivative in the presence of a Lewis acid catalyst.
Attachment of Phenylmorpholine Moiety: The phenylmorpholine group can be attached through a nucleophilic substitution reaction, where the furan-pyridazinone intermediate is reacted with a phenylmorpholine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
6-(furan-2-yl)-2-[(2-phenylmorpholin-4-yl)methyl]pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazinone core can be reduced to form dihydropyridazinones using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylmorpholine moiety can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Furanones.
Reduction: Dihydropyridazinones.
Substitution: Various substituted derivatives depending on the halogenated compound used.
Scientific Research Applications
6-(furan-2-yl)-2-[(2-phenylmorpholin-4-yl)methyl]pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure, which may exhibit biological activity against various diseases.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe or tool compound to study biological pathways and molecular interactions.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 6-(furan-2-yl)-2-[(2-phenylmorpholin-4-yl)methyl]pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Substituent Effects at Position 6
Notes:
- The target compound’s furan substituent balances lipophilicity and hydrogen-bonding capacity compared to purely aromatic (e.g., 4-methylphenyl) or electron-deficient (CF₃) groups.
Substituent Effects at Position 2
Notes:
- The morpholinylmethyl group in the target compound improves aqueous solubility compared to hydrophobic aryl groups (e.g., phenyl).
Structural and Physicochemical Insights
- Crystallography: The morpholine ring in related compounds adopts a chair conformation, while the pyridazinone core exhibits planarity . The target compound’s furan may introduce slight torsional strain due to its non-planar oxygen.
- Thermal Stability : Compounds with trifluoromethyl groups (e.g., ) show higher melting points (>250°C) compared to furan derivatives (~200°C).
- Solubility : Morpholine-containing derivatives (logP ~2.0-2.5) exhibit better aqueous solubility than purely aromatic analogues (logP >3.0) .
Biological Activity
6-(Furan-2-yl)-2-[(2-phenylmorpholin-4-yl)methyl]pyridazin-3(2H)-one is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological properties of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : CHNO
- CAS Number : 2223277-27-6
The structure includes a pyridazinone core with a furan ring and a phenylmorpholine moiety, which are critical for its biological activity.
Antitumor Activity
Recent studies have highlighted the compound's antitumor properties . A notable study demonstrated that derivatives of pyridazinones, including this compound, exhibit significant binding affinity to the KSRP protein, which is involved in regulating gene expression related to tumor growth. The inhibition of KSRP by these compounds resulted in reduced proliferation of cancer cells in vitro .
The proposed mechanism involves:
- Targeting KSRP Protein : The compound interferes with the function of KSRP, leading to altered expression of genes involved in cell cycle regulation and apoptosis.
- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
In Vitro Studies
In vitro studies have been conducted to assess the cytotoxic effects of 6-(furan-2-yl)-2-[(2-phenylmorpholin-4-yl)methyl]pyridazin-3(2H)-one on various cancer cell lines:
| Cell Line | IC50 (μM) | Observations |
|---|---|---|
| HeLa | 15 | Significant reduction in viability |
| MCF7 | 20 | Induction of apoptosis observed |
| A549 | 18 | Cell cycle arrest at G1 phase |
These results indicate that the compound has a selective cytotoxicity towards certain cancer cell lines, making it a candidate for further development.
Case Studies
A case study involving animal models treated with this compound showed promising results in reducing tumor size and improving survival rates compared to control groups. The study emphasized the need for further clinical trials to evaluate its efficacy and safety in humans.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
